molecular formula C45H50ClN7O7S B612062 Venetoclax CAS No. 1257044-40-8

Venetoclax

Número de catálogo B612062
Número CAS: 1257044-40-8
Peso molecular: 868.44
Clave InChI: LQBVNQSMGBZMKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Venetoclax is an antineoplastic agent (cancer medicine) used alone or together with other medicines to treat chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL), with or without 17p deletion, in patients who have received at least one previous treatment . It interferes with the growth of cancer cells, which are eventually destroyed by the body .


Molecular Structure Analysis

The crystal structure of Venetoclax has been determined. The asymmetric unit is composed of two crystallographically independent molecules of Venetoclax and two molecules of interstitial water . Intramolecular N–O hydrogen bonding is present in both molecules .


Physical And Chemical Properties Analysis

Venetoclax is a BCS class IV medicine that shows low bioavailability through oral route because of low permeability (log P: 5.5) and low solubility (<0.0000042 mg/mL at pH 7.4 in aqueous buffer) .

Aplicaciones Científicas De Investigación

1. Chronic Lymphocytic Leukemia (CLL) Treatment

  • Application Summary : Venetoclax has shown effectiveness in treating patients with previously untreated or relapsed/refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Leukemia (CLL/SLL) in clinical trials .
  • Methods of Application : The study assessed venetoclax effectiveness, safety, and treatment patterns in CLL patients treated in clinical practice. The study enrolled adult patients who initiated a first line therapy or a new line of therapy for CLL/SLL .
  • Results : Of the 1231 CLL patients in the study, 155 received venetoclax. Most of the sample were male (65%) and the median age at venetoclax initiation was 67.5 (range 37-91). For high-risk features among patients with available data, 33% had del (17p) or TP53 mutation, 24% had complex karyotype (≥ 3 abnormalities), and 77% had unmutated IGHV .

2. Multiple Myeloma (MM) Treatment

  • Application Summary : Venetoclax, a small-molecule targeted agent, effectively inhibits BCL-2, promoting the programmed death of cancerous cells. Its particular efficacy in MM has showcased its potential for broader clinical applications .
  • Methods of Application : The review delves into the intricacies of how Venetoclax modulates apoptosis in MM cells by targeting BCL-2 and the overarching influence of the BCL-2 protein family in MM apoptosis regulation .
  • Results : The study ascertained that the Overall Response Rate (ORR) and Complete Remission (CR) rate in the therapeutic management of MM utilizing an amalgamation of Venetoclax, rituximab, and bortezomib, notably surpassed the outcomes garnered from the utilization of Venetoclax as a monotherapeutic strategy .

3. Acute Myeloid Leukemia (AML) Treatment

  • Application Summary : Venetoclax is a Bcl-2 homology domain 3 (BH3) mimetic currently approved for the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). It has proven to be highly effective in reinstating apoptosis in leukemic cells through the highly selective inhibition of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) .
  • Methods of Application : The application of Venetoclax in AML treatment involves the use of the drug to inhibit the Bcl-2 protein, which plays a crucial role in the survival of leukemic cells by preventing apoptosis .
  • Results : The use of Venetoclax in AML treatment has shown promising results, with the drug effectively inducing apoptosis in leukemic cells .

4. Combinatory Therapeutic Strategies

  • Application Summary : Venetoclax has been employed to treat various hematological malignancies, and its particular efficacy in multiple myeloma has showcased its potential for broader clinical applications .
  • Methods of Application : The study explores the potential of combinatory therapeutic strategies encompassing Venetoclax and other precision-targeted pharmaceutical agents .
  • Results : The findings furnish invaluable insights, laying the groundwork for subsequent scholarly endeavors to delve deeper into combinatory therapeutic strategies encompassing Venetoclax and other precision-targeted pharmaceutical agents .

5. Treatment of Myelodysplastic Syndrome (MDS)

  • Application Summary : Venetoclax has shown promise in enhancing treatment sensitivity in some hematological malignancies by reducing the apoptotic threshold. This review aims to evaluate the effectiveness of venetoclax in treating MDS .
  • Methods of Application : A literature search was conducted utilizing PUBMED to capture all relevant research articles on the use of venetoclax as a therapy for MDS .
  • Results : Preliminary results on the use of venetoclax-based combination therapy with HMA, mainly azacitidine, in unfit high-risk MDS also yielded optimistic results .

6. Treatment of Relapsed/Refractory Multiple Myeloma (MM)

  • Application Summary : Venetoclax is a selective, orally bioavailable BCL-2 inhibitor that induces cell death in MM cells, particularly in those harboring t (11;14), which express high levels of BCL-2 relative to BCL-X L and MCL-1 .
  • Methods of Application : In this phase 1 study, patients with relapsed/refractory MM received venetoclax monotherapy .
  • Results : The study did not provide specific results, but it highlighted the potential of venetoclax in the treatment of relapsed/refractory MM .

Safety And Hazards

Venetoclax can cause serious side effects, including tumor lysis syndrome (TLS), which can cause kidney failure, the need for dialysis treatment, and may lead to death . It can also cause serious infections, including pneumonia (lung infection) and sepsis (blood infection), which can be life-threatening . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is toxic .

Direcciones Futuras

Venetoclax-based combinations have improved outcomes, including both remission rates and overall survival, of older patients with acute myeloid leukemia (AML) deemed “unfit” for intensive chemotherapy due to age or comorbidities . Other venetoclax-based combinations are being investigated in AML with the ultimate goal of improving cure rates across many subgroups .

Propiedades

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBVNQSMGBZMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50ClN7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154863
Record name ABT-199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are necessary regulators of the apoptotic (anti-cell programmed death) process. This family comprises proapoptotic and prosurvival proteins for various cells. Cancer cells evade apoptosis by inhibiting programmed cell death (apoptosis). The therapeutic potential of directly inhibiting prosurvival proteins was unveiled with the development of navitoclax, a selective inhibitor of both BCL-2 and BCL-2-like 1 (BCL-X(L)), which has demonstrated clinical efficacy in some BCL-2-dependent hematological cancers. Selective inhibition of BCL-2 by venetoclax, sparing BCL-xL enables therapeutic induction of apoptosis without the negative effect of thrombocytopenia,. Venetoclax helps restore the process of apoptosis by binding directly to the BCL-2 protein, displacing pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspase enzymes. In nonclinical studies, venetoclax has shown cytotoxic activity in tumor cells that overexpress BCL-2.
Record name Venetoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Venetoclax

CAS RN

1257044-40-8
Record name ABT 199
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257044-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Venetoclax [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257044408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venetoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABT-199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (amorphous)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VENETOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54AIC43PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.